

A Comprehensive Technical Guide to Boc-Ser(Tos)-OMe: Structure, Stereochemistry, and Synthesis

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Compound of Interest

Compound Name: *Boc-Ser(Tos)-OMe*

Cat. No.: *B1276680*

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This whitepaper provides an in-depth analysis of N- α -tert-Butoxycarbonyl-O-tosyl-L-serine methyl ester, commonly abbreviated as **Boc-Ser(Tos)-OMe**. It serves as a critical intermediate in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of complex pharmaceutical agents. This document details its structural features, stereochemical configuration, physicochemical properties, and standard experimental protocols for its synthesis and characterization.

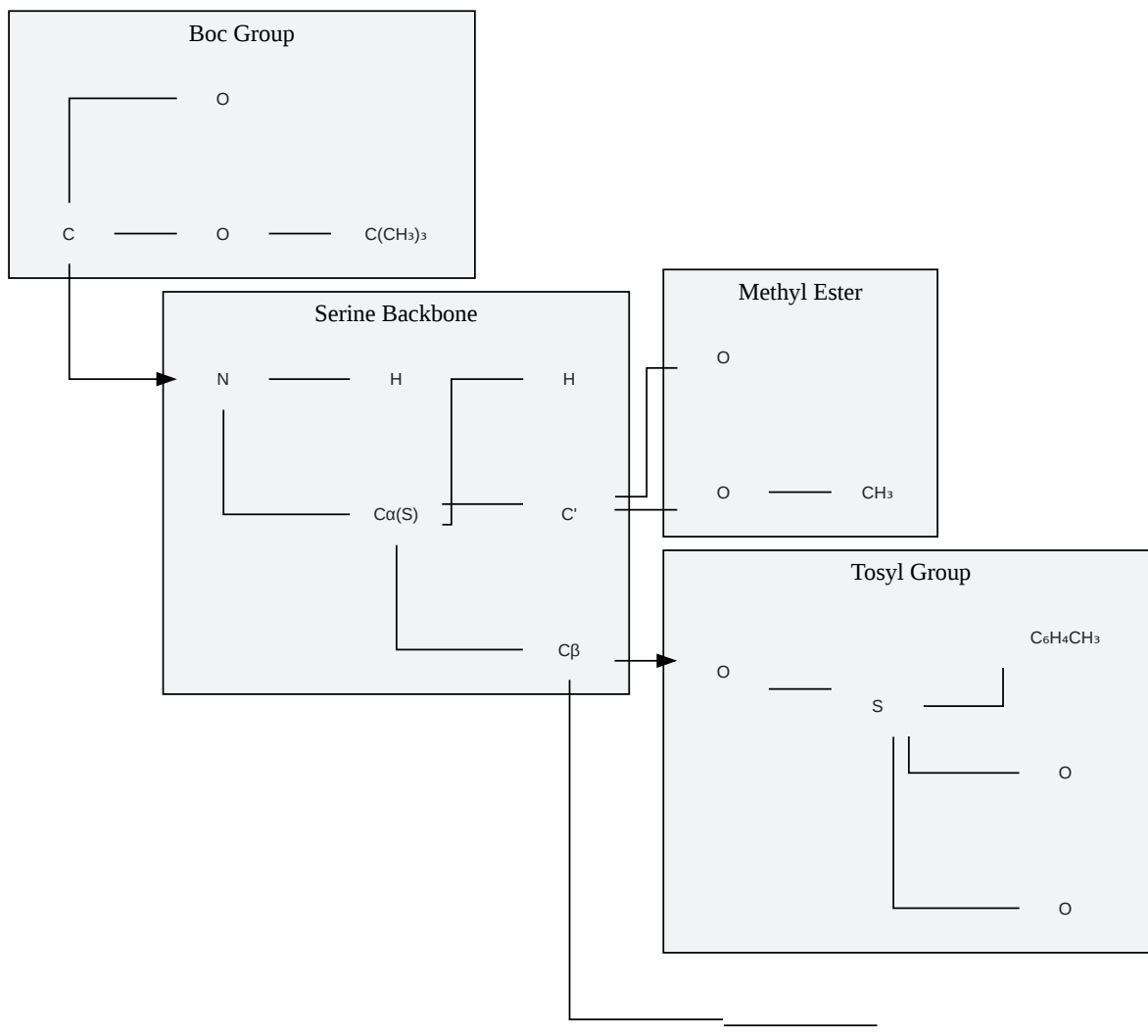
Core Structure and Stereochemistry

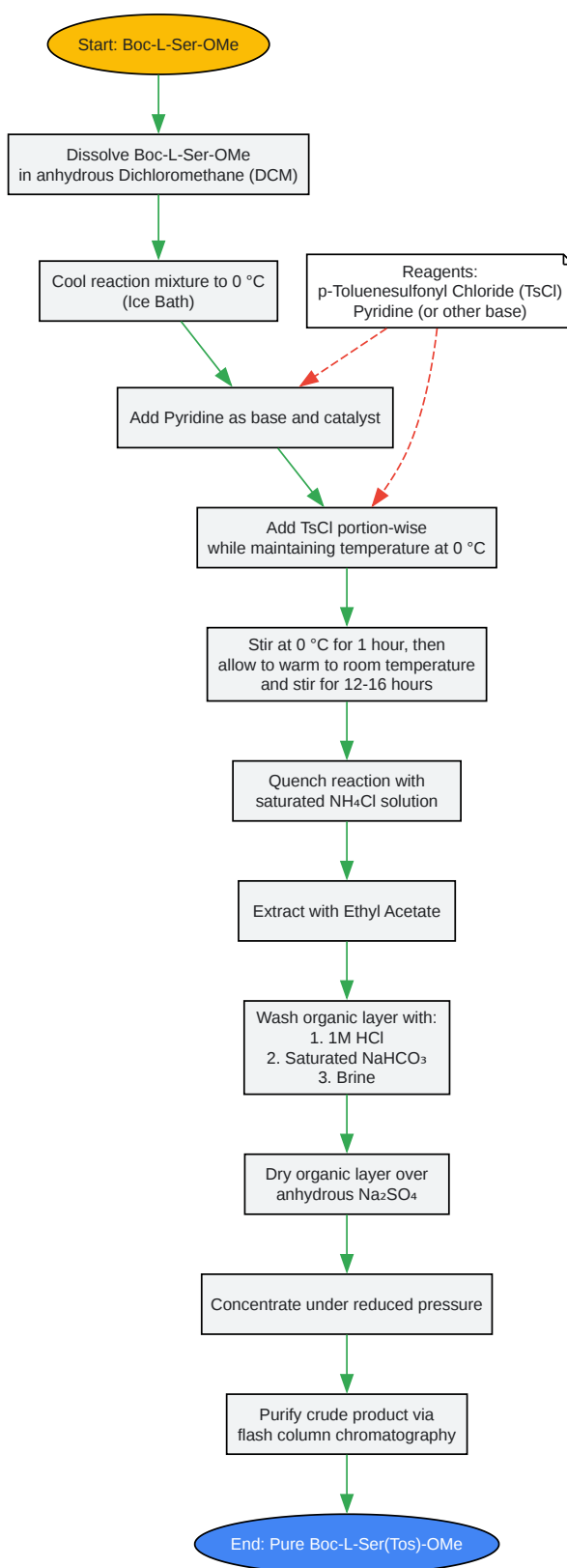
Boc-Ser(Tos)-OMe is a derivative of the natural amino acid L-serine, where the amine, carboxyl, and hydroxyl functional groups are chemically protected. This protection strategy is fundamental in multi-step syntheses to prevent unwanted side reactions.

- **L-Serine Core:** The backbone of the molecule is derived from L-serine.
- **Boc (tert-Butoxycarbonyl) Group:** The α -amino group is protected with a Boc group, which is stable under many reaction conditions but can be readily removed under mild acidic conditions.
- **OMe (Methyl Ester) Group:** The carboxyl group is protected as a methyl ester, which is stable to the basic and mildly acidic conditions often used in peptide synthesis.

- **Tos (Tosyl) Group:** The hydroxyl group of the serine side chain is converted to a tosylate ester. The tosyl group is an excellent leaving group, making this position susceptible to nucleophilic substitution, a key feature for further chemical transformations.

The stereochemistry of the molecule is defined by the α -carbon of the original L-serine. In the Cahn-Ingold-Prelog (CIP) priority system, this chiral center is assigned the (S) configuration. The full IUPAC name is (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(tosyloxy)propanoate.^{[1][2]}
^[3] The D-enantiomer, Boc-D-Ser(Tos)-OMe, would have the (R) configuration.





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